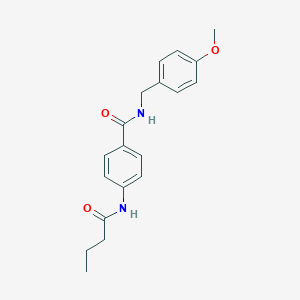
4-(butanoylamino)-N-(4-methoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(butanoylamino)-N-(4-methoxybenzyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BMB and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BMB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMB has also been found to inhibit the production of inflammatory cytokines, which play a key role in the development of inflammatory diseases.
Biochemical and Physiological Effects
BMB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMB has also been found to inhibit the production of inflammatory cytokines, which play a key role in the development of inflammatory diseases. Additionally, BMB has been found to have analgesic effects, making it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMB in lab experiments is that it has been found to be effective in inhibiting the growth and proliferation of cancer cells in vitro. Additionally, BMB has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain. However, one limitation of using BMB in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in scientific research.
Orientations Futures
There are several future directions for the study of BMB. One direction is to further investigate its mechanism of action, which may provide insights into how it can be optimized for use in scientific research. Another direction is to investigate its potential applications in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Additionally, further studies may be needed to determine the optimal dosage and administration of BMB for use in scientific research.
Méthodes De Synthèse
BMB has been synthesized using various methods, including the reaction of 4-methoxybenzylamine with 4-(chlorocarbonyl)benzoic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. The compound has also been synthesized using the reaction of 4-methoxybenzylamine with 4-(bromomethyl)benzoic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. These methods have been found to be effective in producing BMB in high yields.
Applications De Recherche Scientifique
BMB has been studied for its potential applications in scientific research. It has been found to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMB has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Nom du produit |
4-(butanoylamino)-N-(4-methoxybenzyl)benzamide |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-(butanoylamino)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-18(22)21-16-9-7-15(8-10-16)19(23)20-13-14-5-11-17(24-2)12-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,23)(H,21,22) |
Clé InChI |
JXCNVYQOEPXCBN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215402.png)
![6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B215404.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
![ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate](/img/structure/B215406.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)



![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)

![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)

![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)
